molecular formula C15H24N2O6 B4002703 N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid

N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4002703
M. Wt: 328.36 g/mol
InChI Key: NITCBIVKJASJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid is a useful research compound. Its molecular formula is C15H24N2O6 and its molecular weight is 328.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate is 328.16343649 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis Studies

The study by Liu et al. (2010) explored the photolysis of alkylphenol ethoxylates in water under simulated sunlight conditions, in the presence of Fe(III)-oxalate complexes. This research is significant in understanding the behavior of compounds similar to N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate in environmental conditions, particularly regarding their degradation pathways and the influence of sunlight and iron complexes on these processes (Liu et al., 2010).

Structural and Electronic Studies

Kanso et al. (2020) investigated the geometric and electronic structures of certain metal-salen complexes. While the direct relevance to N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate may not be explicit, the methodologies and insights from this study could be applicable in analyzing the structure and electronic properties of similar organic compounds (Kanso et al., 2020).

Organic Synthesis

Pimenova et al. (2003) focused on the synthesis and reactions of various organic compounds, which can provide valuable context for the synthesis pathways and chemical behavior of N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate. Understanding these reactions can aid in optimizing the synthesis and modification of similar compounds (Pimenova et al., 2003).

Catalytic and Electrocatalytic Applications

Nutting et al. (2018) reviewed the use of N-oxyl compounds in the selective oxidation of organic molecules. This study can offer insights into the potential catalytic or electrocatalytic applications of N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate, given its structural similarities to the reviewed compounds (Nutting et al., 2018).

Stereochemistry Analysis

Kristen et al. (1991) delved into the stereochemistry of a compound closely related to N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate. This research is crucial for understanding the isomeric forms and stereochemical properties of similar compounds, which are important in determining their reactivity and interaction with other molecules (Kristen et al., 1991).

Environmental Impact Studies

Research by Loyo-Rosales et al. (2004) on the migration of nonylphenol from plastic containers to water and a milk surrogate underscores the environmental and health implications of compounds like N-[3-(3-ethoxyphenoxy)propyl]-1,2-ethanediamine oxalate. This study highlights the importance of understanding the leaching behavior and potential toxicological effects of similar compounds (Loyo-Rosales et al., 2004).

Properties

IUPAC Name

N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.C2H2O4/c1-2-16-12-5-3-6-13(11-12)17-10-4-8-15-9-7-14;3-1(4)2(5)6/h3,5-6,11,15H,2,4,7-10,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITCBIVKJASJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[3-(3-ethoxyphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.